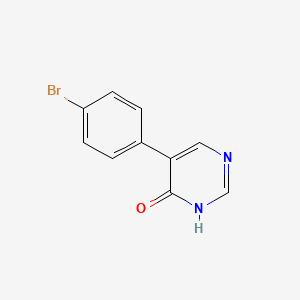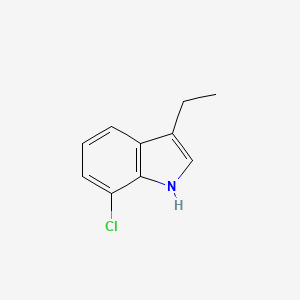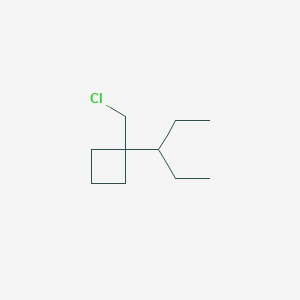
5-(4-Bromophenyl)-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. The presence of a bromophenyl group in the structure enhances its reactivity and biological activity, making it a compound of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3,4-dihydropyrimidin-4-one typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine N-oxides, while reduction can yield dihydropyrimidine derivatives .
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase.
Medicine: Research has shown that derivatives of this compound exhibit significant antiviral, antibacterial, and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The bromophenyl group enhances its binding affinity through hydrophobic interactions and halogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)-3,4-dihydropyrimidin-4-one
- 5-(4-Fluorophenyl)-3,4-dihydropyrimidin-4-one
- 5-(4-Methylphenyl)-3,4-dihydropyrimidin-4-one
Uniqueness
5-(4-Bromophenyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of the bromine atom, which significantly influences its reactivity and biological activity. The bromine atom’s size and electronegativity can enhance the compound’s ability to participate in halogen bonding, making it a more potent inhibitor in biological systems compared to its chloro, fluoro, and methyl analogs .
Propiedades
Fórmula molecular |
C10H7BrN2O |
|---|---|
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14/h1-6H,(H,12,13,14) |
Clave InChI |
DYYAVGASSJGVRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=CNC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13190309.png)
![(2-Methoxyethyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13190314.png)
![2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B13190321.png)

![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile](/img/structure/B13190335.png)

![N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide](/img/structure/B13190344.png)

![2-[4-(1-Aminoethyl)phenoxy]acetonitrile](/img/structure/B13190349.png)


![5-Ethoxyspiro[2.3]hexan-1-amine](/img/structure/B13190370.png)
![tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13190372.png)

